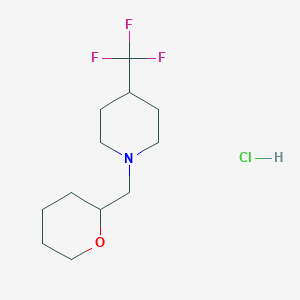

![molecular formula C23H22N4O3S2 B2980552 ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 304862-58-6](/img/structure/B2980552.png)

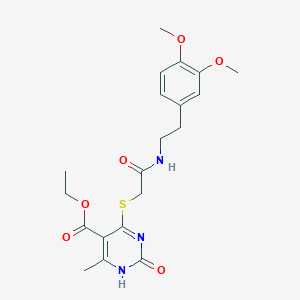

ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a chemical with the linear formula C25H26N4O3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .科学的研究の応用

The compound , ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, features a complex structure with multiple functional groups. Its applications span various fields of scientific research due to the presence of the 1,2,4-triazole ring and thiophene moiety. Here is a comprehensive analysis of its potential applications:

Antibacterial Agents

The 1,2,4-triazole ring is known for its antibacterial properties . Compounds with this ring can be designed to target specific bacterial strains, especially those resistant to current antibiotics. This compound could be investigated for its efficacy against critical-priority bacteria such as carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa.

Antifungal Medications

Triazole derivatives, including those with a 1,2,4-triazole core, are commonly used in antifungal drugs . This compound could be explored for its potential to treat fungal infections, possibly offering an alternative to existing medications like fluconazole or voriconazole.

Cancer Therapeutics

The thiophene component is often utilized in the synthesis of anticancer agents . Research could focus on the compound’s ability to inhibit cancer cell growth or its use as a scaffold for developing new oncology drugs.

Antimalarial Agents

Compounds with a triazole ring have been used as reactants in the synthesis of antimalarial agents . This compound’s unique structure may contribute to the development of new treatments for malaria.

Antiviral Research

The triazole ring’s versatility extends to antiviral applications. The compound could be part of studies aiming to discover novel antiviral agents, potentially effective against a range of viruses .

Anti-inflammatory Drugs

Due to the anti-inflammatory properties associated with triazole derivatives, this compound could be investigated for its potential use in treating inflammatory conditions .

Analgesic Development

The pharmacological significance of 1,2,4-triazole-containing scaffolds includes their use in analgesic drugs . This compound could be explored for its pain-relieving properties.

Antidepressant Formulations

Triazole-containing compounds have been used in the synthesis of antidepressants . This compound could be researched for its potential effects on neurotransmitter systems involved in mood regulation.

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents .

Mode of Action

It’s worth noting that compounds with similar structures have shown promising antiviral activity . They were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antibacterial and/or antifungal activities .

Result of Action

Compounds with similar structures have exhibited cytotoxicity at certain concentrations .

特性

IUPAC Name |

ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S2/c1-3-30-22(29)20-15-8-6-10-17(15)32-21(20)24-19(28)12-31-23-26-25-18-11-13(2)14-7-4-5-9-16(14)27(18)23/h4-5,7,9,11H,3,6,8,10,12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCKJEGIQWBWBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3-(3,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2980470.png)

![4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2980483.png)

![Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate](/img/structure/B2980485.png)

![(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2980488.png)

![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2980492.png)